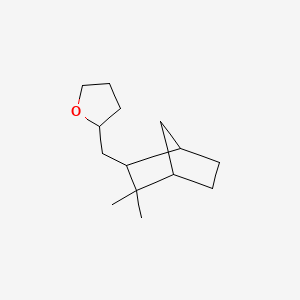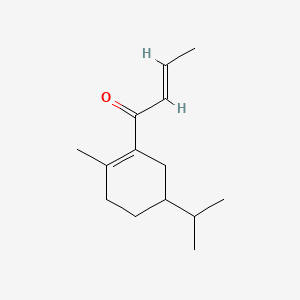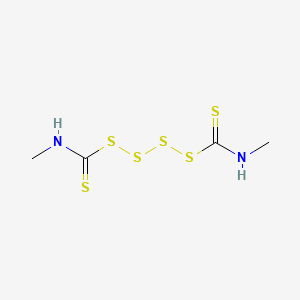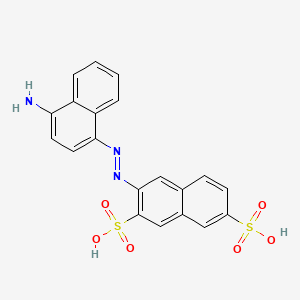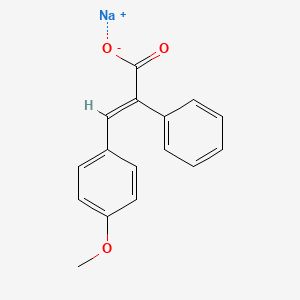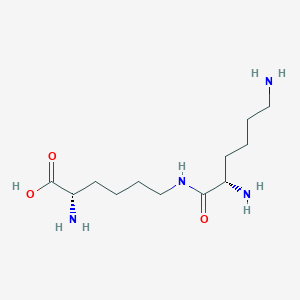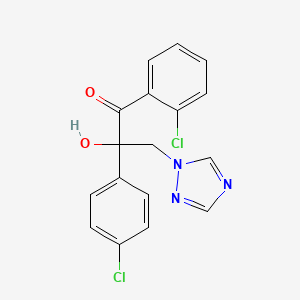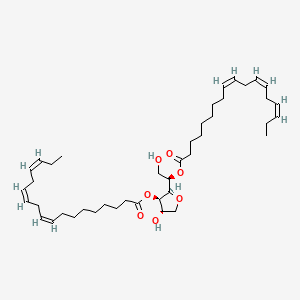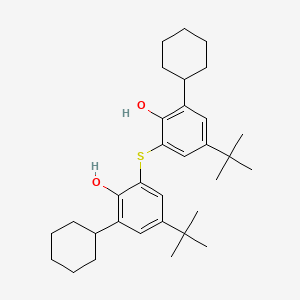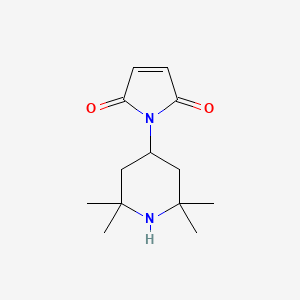
Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- is an organic compound with the molecular formula C18H31NO It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a 2-(octyloxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- typically involves the alkylation of benzenamine. One common method is the reaction of benzenamine with ethyl bromide and 2-(octyloxy)ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or octyloxyethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenamine derivatives, while substitution reactions can produce a variety of substituted benzenamines.
Scientific Research Applications
Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyl and octyloxyethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-ethyl-: This compound lacks the octyloxyethyl group, making it less hydrophobic.
Benzenamine, N-(2-(octyloxy)ethyl)-: This compound lacks the ethyl group, which may affect its reactivity and solubility.
Uniqueness
Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- is unique due to the presence of both ethyl and octyloxyethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
Properties
CAS No. |
74186-13-3 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-octoxyethyl)aniline |
InChI |
InChI=1S/C18H31NO/c1-3-5-6-7-8-12-16-20-17-15-19(4-2)18-13-10-9-11-14-18/h9-11,13-14H,3-8,12,15-17H2,1-2H3 |
InChI Key |
KLDTULUDWPDSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



